molecular formula C24H17ClN4O4S B2998710 5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-76-9

5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2998710
CAS No.: 396721-76-9
M. Wt: 492.93
InChI Key: BIIAHRIGGWPXPP-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a 5-chloro-2-nitrobenzamide moiety at position 3. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in medicinal chemistry for targeting enzyme active sites or modulating protein-protein interactions.

Properties

IUPAC Name

5-chloro-2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4S/c25-15-6-11-22(29(31)32)19(12-15)24(30)26-23-20-13-34-14-21(20)27-28(23)16-7-9-18(10-8-16)33-17-4-2-1-3-5-17/h1-12H,13-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAHRIGGWPXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thieno[3,4-c]pyrazole moiety and a phenoxyphenyl group. The presence of chlorine and nitro substituents may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thieno[3,4-c]pyrazole have shown promise against various cancer cell lines.

  • Cytotoxicity : In vitro studies using MTT assays demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values varied widely depending on the specific structure and substituents present in the compounds tested.
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, compounds with a similar thieno[3,4-c]pyrazole framework have been shown to activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds.

  • Bacterial Inhibition : Studies reported that certain thieno[3,4-c]pyrazole derivatives displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerMTT Assay (LN229 Cell Line)IC50 = 10 µM
AntimicrobialBroth Dilution (E. coli)MIC = 32 µg/mL
AntioxidantDPPH Radical Scavenging78% inhibition

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives and reported that modifications at the benzamide position significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in optimizing biological activity.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains of bacteria. The findings suggested that certain modifications could lead to enhanced activity against resistant strains, making these compounds potential candidates for further development.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-nitro group (strong electron-withdrawing) contrasts with the 2-methoxy group (electron-donating) in the analog from , which may alter π-π stacking or hydrogen-bonding interactions. The 4-phenoxyphenyl group (bulky, lipophilic) in the target compound differs from the 3-chlorophenyl (moderately electron-withdrawing) and 4-methylphenyl (electron-donating) groups in analogs .

Thieno-Pyrazole Core Modifications: The analog in introduces a 5-oxo group, which may increase polarity and hydrogen-bonding capacity compared to the unmodified core in the target compound.

Hypothesized Functional Implications

  • Electrophilicity : The nitro group in the target compound may increase electrophilicity, rendering it more reactive toward nucleophilic residues in biological targets compared to methoxy or bromo substituents.
  • Steric Effects: Bulky substituents like phenoxyphenyl could hinder binding to sterically constrained active sites, whereas smaller groups (e.g., 3-chlorophenyl) might allow better accommodation .

Structural and Functional Implications

While direct pharmacological data for the target compound is unavailable, insights from analogs suggest:

  • Bioactivity Potential: The thieno-pyrazole scaffold is associated with kinase inhibition (e.g., JAK2, Aurora kinases) in other studies, implying that substituent tuning (e.g., nitro vs. methoxy) could modulate selectivity or potency .
  • Synthetic Feasibility: The presence of electron-withdrawing groups (e.g., NO₂, Cl) may complicate synthetic routes due to reduced nucleophilicity during coupling reactions.

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